molecular formula C12H17NO4 B6179778 (2E)-3-{1-[(tert-butoxy)carbonyl]-4,5-dihydro-1H-pyrrol-3-yl}prop-2-enoic acid CAS No. 2649087-63-6

(2E)-3-{1-[(tert-butoxy)carbonyl]-4,5-dihydro-1H-pyrrol-3-yl}prop-2-enoic acid

Cat. No.: B6179778
CAS No.: 2649087-63-6
M. Wt: 239.3
InChI Key:
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Description

(2E)-3-{1-[(tert-butoxy)carbonyl]-4,5-dihydro-1H-pyrrol-3-yl}prop-2-enoic acid is a useful research compound. Its molecular formula is C12H17NO4 and its molecular weight is 239.3. The purity is usually 95.
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Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2E)-3-{1-[(tert-butoxy)carbonyl]-4,5-dihydro-1H-pyrrol-3-yl}prop-2-enoic acid involves the protection of the pyrrole nitrogen, followed by the addition of the propenoic acid group. The tert-butoxycarbonyl (Boc) group will be used as the protecting group for the pyrrole nitrogen. The propenoic acid group will be added using a Wittig reaction.", "Starting Materials": [ "4,5-dihydro-1H-pyrrole", "tert-butyl chloroformate", "triethylamine", "methyl propenoate", "sodium hydride", "ethyl bromoacetate", "potassium tert-butoxide", "ethyl 2-bromo-3-oxopropanoate" ], "Reaction": [ "Protection of pyrrole nitrogen: 4,5-dihydro-1H-pyrrole is reacted with tert-butyl chloroformate and triethylamine to form the Boc-protected pyrrole.", "Preparation of propenoic acid intermediate: Methyl propenoate is reacted with sodium hydride to form the sodium salt of methyl propenoate. This is then reacted with ethyl bromoacetate to form ethyl 2-bromo-3-oxopropanoate. This intermediate is then reacted with potassium tert-butoxide to form the propenoic acid intermediate.", "Wittig reaction: The Boc-protected pyrrole is then reacted with the propenoic acid intermediate using a Wittig reaction to form (2E)-3-{1-[(tert-butoxy)carbonyl]-4,5-dihydro-1H-pyrrol-3-yl}prop-2-enoic acid." ] }

CAS No.

2649087-63-6

Molecular Formula

C12H17NO4

Molecular Weight

239.3

Purity

95

Origin of Product

United States

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